Chloracizine

描述

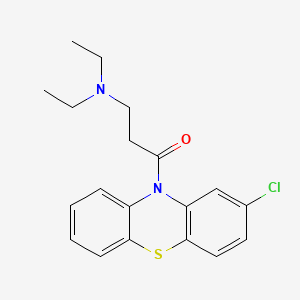

Structure

3D Structure

属性

CAS 编号 |

800-22-6 |

|---|---|

分子式 |

C19H21ClN2OS |

分子量 |

360.9 g/mol |

IUPAC 名称 |

1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |

InChI |

InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |

InChI 键 |

ZZKWNLZUYAGVOT-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

外观 |

Solid powder |

颜色/形态 |

CRYSTALS FROM HEXANE OR ETHER |

熔点 |

109.0 °C 108-110 °C |

其他CAS编号 |

68-36-0 |

Pictograms |

Corrosive; Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

1045-82-5 (hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |

产品来源 |

United States |

Foundational & Exploratory

Structure-Activity Relationship of Chloracizine and its Analogs: A Technical Guide to Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloracizine, a phenothiazine derivative, and its analogs are emerging as compounds of interest in oncology research. While historically recognized for their neuroleptic properties, the broader class of phenothiazines is being repurposed for its potential anticancer activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related phenothiazine analogs, focusing on their cytotoxic effects. The document details key experimental protocols for assessing anticancer activity and visualizes the cellular signaling pathways implicated in their mechanism of action.

Structure-Activity Relationship of Phenothiazine Analogs

The anticancer activity of phenothiazine derivatives is intricately linked to their chemical structure. Modifications to the tricyclic core, the substituent at position 2, and the aminoalkyl side chain at position 10 significantly influence their cytotoxic potency.

A key determinant of activity is the nature of the substituent at the C2 position of the phenothiazine ring. Electron-withdrawing groups at this position, such as a chlorine atom (as seen in this compound and chlorpromazine), have been shown to enhance cytotoxic effects against various cancer cell lines.[1][2] The substitution pattern on the phenothiazine nucleus, particularly at position 2, and the length and nature of the side chain at position 10, are critical for antitumor activity.[3] For instance, trifluoromethyl substitution at the C2 position can increase potency.[3]

The side chain at the N10 position also plays a crucial role. Studies on various phenothiazine derivatives have demonstrated that the length of the aliphatic side chain connecting the nitrogen of the phenothiazine ring to a terminal amino group influences anticancer activity.[3] Generally, an alkyl bridge of at least three carbons is required for significant activity.[4] The nature of the terminal amine itself is also a factor, with primary amines and unsubstituted piperazines showing high potency in some studies.[4]

The table below summarizes the cytotoxic activity of various phenothiazine analogs against different cancer cell lines, highlighting the influence of structural modifications on their anticancer potential.

Table 1: Cytotoxic Activity (IC50, µM) of Phenothiazine Analogs in Cancer Cell Lines

| Compound | R2 Substituent | N10 Side Chain | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorpromazine | Cl | -(CH₂)₃-N(CH₃)₂ | Multiple | Varies | [1] |

| Fluphenazine | CF₃ | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | 5-20 | [5] |

| Perphenazine | Cl | -(CH₂)₃-piperazin-1-yl-ethanol | Multiple | Varies | [6] |

| Prochlorperazine | Cl | -(CH₂)₃-piperazin-1-yl-CH₃ | Multiple | Varies | [6] |

| 7,8-dihydroxychlorpromazine | Cl (and 7,8-diOH) | -(CH₂)₃-N(CH₃)₂ | - | 8.3 (PKC inhibition) | [4] |

| CWHM-974 | CF₃ | Modified piperazine | A375 (Melanoma) | 1.37-14.03 | [5] |

| 1-(2-Chloroethyl)-3-(2-chloro-10H-phenothiazin-10-yl)propylurea | Cl | -(CH₂)₃-NH-CO-NH-CH₂CH₂Cl | HL-60 | High activity | [7] |

| 10-(diethylaminobutynyl)-1,8-diazaphenothiazine | N/A (Azaphenothiazine) | -(C≡C)-(CH₂)₂-N(C₂H₅)₂ | Melanoma C-32 | 26.1 µg/mL | [8] |

| Derivative with benzyl substituent in 1,2,3-triazole ring | N/A (Azaphenothiazine) | Modified triazole | Caco-2, A549 | 0.26 | [8] |

Experimental Protocols

The evaluation of the anticancer activity of this compound and its analogs relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at the desired concentrations for a specified time. Include both negative (vehicle-treated) and positive (e.g., treated with a known apoptosis inducer) controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

-

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives, including analogs of this compound, exert their anticancer effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[9] Phenothiazines have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also common in cancer.[11] Phenothiazines can interfere with this pathway, contributing to their anticancer effects.[12]

Caption: Ras/Raf/MEK/ERK signaling pathway and potential inhibition by this compound analogs.

Experimental Workflow

A typical workflow for the initial screening and characterization of the anticancer activity of novel this compound analogs is depicted below.

Caption: General experimental workflow for evaluating anticancer activity of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of compounds for anticancer drug development. Their activity is highly dependent on their chemical structure, particularly the substituents on the phenothiazine core and the nature of the side chain at the N10 position. The experimental protocols and pathway visualizations provided in this guide offer a framework for the systematic evaluation of these compounds. Further research into the precise molecular targets and the development of analogs with improved potency and selectivity are warranted to fully realize their therapeutic potential.

References

- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antitumor activity of phenothiazine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between cytotoxic activity and dipole moment for phthalimido- and chloroethyl-phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Chloracizine's Impact on Myocardial Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloracizine, a phenothiazine derivative, has been investigated for its antiarrhythmic properties. Understanding its precise effects on the myocardial action potential duration (APD) is crucial for elucidating its mechanism of action and assessing its therapeutic potential and proarrhythmic risk. This technical guide provides a comprehensive overview of the available data on this compound's influence on cardiac electrophysiology, with a focus on its interactions with key ion channels that govern the shape and duration of the myocardial action potential.

Core Mechanism of Action: Ion Channel Blockade

The primary mechanism by which this compound and other phenothiazine derivatives exert their effects on the myocardial action potential is through the blockade of various ion channels. The duration of the action potential is a finely tuned process orchestrated by the influx and efflux of sodium (Na+), potassium (K+), and calcium (Ca2+) ions through their respective channels. By interfering with these ion currents, this compound can alter the delicate balance of depolarization and repolarization, thereby modifying the action potential duration.

Sodium Channel Blockade

This compound has been shown to be an effective blocker of sodium channels. Specifically, at a concentration of 5 µM, it can effectively block the inactive state of sodium channels[1]. This characteristic is typical of Class I antiarrhythmic drugs, which primarily act by slowing the upstroke (Phase 0) of the action potential and decreasing conduction velocity. The blockade of inactive sodium channels suggests a use-dependent effect, where the drug has a higher affinity for channels that are frequently opening and closing, a condition often present in tachyarrhythmias.

Potassium Channel Blockade

While direct quantitative data for this compound's effect on specific potassium channels is limited, studies on the closely related phenothiazine, chlorpromazine, provide valuable insights. Chlorpromazine has been shown to inhibit several key potassium currents involved in myocardial repolarization:

-

Inward-rectifying K+ currents (IK1): These currents are crucial for maintaining the resting membrane potential and for the final phase of repolarization.

-

Time-independent outward K+ currents: These contribute to the overall repolarizing current.

-

ATP-dependent K+ currents (IKATP): These channels are activated under conditions of metabolic stress.

-

Human Ether-à-go-go-Related Gene (hERG) channels: These channels conduct the rapid delayed rectifier potassium current (IKr), a critical component of Phase 3 repolarization. Blockade of hERG channels is a key mechanism for drug-induced QT prolongation and can increase the risk of torsades de pointes.

The IC50 values for chlorpromazine's blockade of these channels are summarized in the table below. Given the structural similarity, it is plausible that this compound exhibits a similar profile of potassium channel blockade.

Calcium Channel Blockade

The effect of this compound on myocardial calcium channels is not well-documented. However, information from its analogue, chlorpromazine, indicates an inhibitory effect on store-operated calcium entry. Calcium currents, particularly through L-type calcium channels (conducting ICa,L), are responsible for the plateau phase (Phase 2) of the cardiac action potential. Inhibition of these channels would be expected to shorten the action potential duration.

Quantitative Data on Ion Channel Blockade

The following table summarizes the available quantitative data on the inhibitory effects of chlorpromazine, a structurally similar phenothiazine, on various cardiac ion channels. This data can serve as a surrogate to estimate the potential effects of this compound, pending direct experimental evidence.

| Ion Channel/Current | Drug | IC50 (µM) | Cell Type | Reference |

| Inward-rectifying K+ current | Chlorpromazine HCl | 6.1 | Rat ventricular myocytes | |

| Time-independent outward K+ currents | Chlorpromazine HCl | 16 | Rat ventricular myocytes | |

| hERG potassium channels | Chlorpromazine | 21.6 | Xenopus laevis oocytes | |

| Store-operated Ca2+ entry | Chlorpromazine | 24 ± 5 | PC12 cells |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's effects on myocardial electrophysiology. Below are generalized methodologies for key experiments cited in the investigation of phenothiazine derivatives.

Myocyte Isolation

A common method for studying the electrophysiological properties of individual heart cells is to first isolate them from cardiac tissue.

Protocol:

-

Heart Excision: The heart is excised from an anesthetized animal.

-

Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused through the aorta with a calcium-free solution to stop contractions, followed by a solution containing enzymes such as collagenase and protease to digest the extracellular matrix.

-

Tissue Dissociation: The ventricles are minced and gently agitated to release individual myocytes.

-

Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the isolated myocytes are stored in a HEPES-buffered solution at room temperature for subsequent experiments.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ion channel currents and action potentials from isolated cardiomyocytes.

Protocol:

-

Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated myocyte, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording:

-

Current-Clamp Mode: The membrane potential is recorded while injecting a known current. This mode is used to measure action potentials and determine parameters like APD at 50% and 90% repolarization (APD50 and APD90) and the maximum upstroke velocity (Vmax).

-

Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the current required to maintain that voltage is measured. This mode is used to isolate and study individual ion currents (e.g., INa, ICa,L, IKr).

-

-

Data Analysis: The recorded signals are analyzed to determine the effects of the drug on action potential parameters and ion channel kinetics. Dose-response curves are constructed to determine IC50 values.

Signaling Pathways and Logical Relationships

The effect of this compound on the myocardial action potential duration is a result of its interaction with multiple ion channels, which in turn affects the different phases of the action potential.

Conclusion

This compound, a phenothiazine derivative, likely modulates myocardial action potential duration through a multi-ion channel blocking mechanism. Based on available data for this compound and its structural analog chlorpromazine, it is expected to block sodium channels, leading to a decrease in the action potential upstroke velocity. Furthermore, its presumed inhibitory effects on various potassium channels, particularly hERG, could lead to a prolongation of the action potential, a characteristic of Class III antiarrhythmic agents. Conversely, any blockade of L-type calcium channels would tend to shorten the action potential duration. The net effect of this compound on myocardial action potential duration will therefore depend on the relative potency of its blockade of these different ion channels. Further research is required to obtain direct quantitative data on this compound's effects on specific cardiac ion currents and to fully elucidate its electrophysiological profile and clinical implications.

References

Investigating the Antidepressant Properties of Chloracizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloracizine, a phenothiazine derivative, was the first original tricyclic antidepressant developed in the Soviet Union in the late 1950s. While initially investigated for its coronary vasodilating and antiarrhythmic properties, its antidepressant effects were subsequently observed in clinical practice. This technical guide provides a comprehensive overview of the available scientific information on the antidepressant properties of this compound. Due to the historical context of its development, publicly available quantitative data on its pharmacological profile and clinical efficacy are limited. This document summarizes the existing qualitative information and highlights the gaps in current knowledge to guide future research endeavors.

Introduction

This compound (10-(diethylaminopropionyl)-2-chlorophenothiazine) is a tricyclic compound synthesized in the late 1950s by S.V. Zhuravlev and A.N. Gritsenko at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[1][2][3] Initial pharmacological studies by Yu.I. Vikhlyaev and N.V. Kaverina established that this compound lacked the neuroleptic activity typical of many phenothiazines but possessed significant cardiovascular effects, including coronary vasodilation and antiarrhythmic actions.[3][4] Its introduction into clinical practice for cardiovascular disorders revealed its beneficial effects on depressive symptoms, leading to its recognition as the first Soviet-developed tricyclic antidepressant.[3][5]

Pharmacological Profile

Monoamine Transporter Inhibition

As a tricyclic antidepressant, this compound is hypothesized to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), and possibly dopamine (DA), by binding to their respective transporters (SERT, NET, and DAT). This inhibition would lead to increased synaptic concentrations of these neurotransmitters, which is a key mechanism underlying the therapeutic effects of this class of drugs.

Table 1: Postulated Monoamine Transporter Inhibition Profile of this compound

| Transporter | Binding Affinity (Ki) | Functional Inhibition (IC50) |

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

| Dopamine Transporter (DAT) | Data not available | Data not available |

Monoamine Oxidase Inhibition

The potential for this compound to inhibit monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has not been documented in available literature.

Table 2: Postulated Monoamine Oxidase Inhibition Profile of this compound

| Enzyme | Inhibition Constant (Ki) |

| MAO-A | Data not available |

| MAO-B | Data not available |

Preclinical Data

Specific preclinical studies evaluating the antidepressant-like effects of this compound using standard animal models such as the Forced Swim Test or Tail Suspension Test are not described in the accessible literature. A patent for a related compound, Ftoracizin, suggests it is 10-15 times more active than this compound as an antidepressant, providing an indirect measure of relative potency.[6]

Table 3: Preclinical Antidepressant Activity of this compound

| Experimental Model | Key Findings |

| Forced Swim Test | Data not available |

| Tail Suspension Test | Data not available |

Clinical Data

Clinical experience with this compound for depression was documented in the 1960s in the Soviet Union. It was reported to be effective in depressive states, particularly those with anergic and adynamic features.

Efficacy

No randomized, placebo-controlled clinical trials with standardized depression rating scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery-Åsberg Depression Rating Scale [MADRS]) are available for this compound. Clinical observations from the 1960s indicated a favorable effect in patients with depression at a dosage of 60-90 mg per day for a duration of two to twelve weeks.[2]

Table 4: Clinical Efficacy of this compound in Depression

| Study Design | Population | Intervention | Outcome Measures | Results |

| Observational | Patients with depressive states | This compound 60-90 mg/day | Clinical improvement | Favorable effect reported |

Safety and Tolerability

Side effects associated with this compound treatment have been qualitatively described.

Table 5: Reported Side Effects of this compound

| System Organ Class | Adverse Events |

| Neurological | Dizziness, Paresthesia, Anxiety |

| Gastrointestinal | Dry mouth, Loss of appetite |

In some cases, the severity of these side effects necessitated the discontinuation of the treatment.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not available in the reviewed literature. The following represents a generalized protocol for a key preclinical assay used to evaluate antidepressant properties.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder of water.

Materials:

-

Cylindrical container (e.g., 40 cm high, 20 cm in diameter)

-

Water at 23-25°C

-

Test compound (this compound) and vehicle

-

Stopwatch or automated tracking system

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).

-

Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

-

Gently place the animal into the water.

-

Record the total duration of immobility during a specified period of the test (e.g., the last 4 minutes of a 6-minute test). Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

-

At the end of the test, remove the animal, dry it, and return it to its home cage.

Data Analysis:

-

Compare the mean immobility time between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Postulated Mechanism of Action

The following diagram illustrates the general mechanism of action proposed for tricyclic antidepressants, which is the likely, though unconfirmed, mechanism for this compound.

Caption: Postulated mechanism of this compound as a tricyclic antidepressant.

Experimental Workflow for Antidepressant Screening

The following diagram outlines a typical workflow for the preclinical screening of a potential antidepressant compound.

Caption: Generalized workflow for preclinical antidepressant drug discovery.

Conclusion and Future Directions

This compound holds a significant place in the history of psychopharmacology as the first indigenously developed tricyclic antidepressant in the Soviet Union. While historical clinical observations suggest its efficacy in treating depression, a substantial gap exists in the modern scientific understanding of its pharmacological properties. To fully characterize this compound as a potential therapeutic agent and to understand its place within the landscape of antidepressant medications, further research is imperative. Future investigations should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional inhibition constants (IC50) of this compound for monoamine transporters (SERT, NET, DAT) and key neurotransmitter receptors.

-

Enzymatic Inhibition Assays: Assessing the inhibitory potential of this compound against MAO-A and MAO-B.

-

Preclinical Behavioral Studies: Evaluating the antidepressant-like efficacy of this compound in validated animal models of depression, such as the Forced Swim Test and Tail Suspension Test.

-

Modern Clinical Trials: If preclinical data are promising, conducting well-controlled clinical trials with standardized outcome measures to rigorously evaluate the efficacy, safety, and tolerability of this compound in patients with major depressive disorder.

-

Mechanism of Action Studies: Investigating the downstream signaling pathways modulated by this compound to elucidate its molecular mechanism of antidepressant action.

A thorough, modern investigation of this compound could not only provide a more complete understanding of this historical compound but also potentially offer new insights into the structure-activity relationships of phenothiazine-based antidepressants.

References

- 1. Опыт клинического применения хлорацизина - Тынянова - Казанский медицинский журнал [kazanmedjournal.ru]

- 2. mediasphera.ru [mediasphera.ru]

- 3. mediasphera.ru [mediasphera.ru]

- 4. researchgate.net [researchgate.net]

- 5. Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Орто- или пери-конденсированные с карбоциклической системой, например фенотиазин, хлорпромазин, пироксикам — A61K 31/5415 — МПК [patents.su]

Molecular Targets of Chloracizine in Ventricular Tissue: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature directly investigating the molecular targets of Chloracizine specifically within ventricular tissue is limited. This guide synthesizes the available data on this compound's effects on ion channels from non-cardiac tissues and supplements it with extensive data from structurally related phenothiazine compounds to build a robust, evidence-based profile of its likely molecular actions in the ventricular myocardium.

Executive Summary

This compound is a phenothiazine derivative originally developed as an anti-anginal and antidepressant agent.[1] Its electrophysiological effects, particularly in cardiac tissue, are of significant interest due to the established pro-arrhythmic potential of the phenothiazine class. This document outlines the known and inferred molecular targets of this compound in ventricular tissue. The primary mechanism of action appears to be multi-ion channel blockade. Evidence points to a significant interaction with voltage-gated sodium channels, where it preferentially blocks the inactive state of the channel.[2] Furthermore, based on extensive data from analogous phenothiazine compounds, this compound is strongly predicted to be a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key determinant of ventricular repolarization. Effects on other channels, such as calcium channels, remain uncharacterized in the public domain. Understanding this multi-channel blocking profile is critical for assessing its therapeutic potential and safety profile.

Primary Molecular Targets

The arrhythmogenic and anti-arrhythmic potential of any cardiac-acting drug is defined by its interaction with the ion channels that govern the ventricular action potential. For this compound, the key targets identified from direct and surrogate evidence are voltage-gated sodium (Nav) and potassium (Kv) channels.

Voltage-Gated Sodium Channels (Nav)

The rapid upstroke (Phase 0) of the ventricular action potential is mediated by the influx of sodium ions through the Nav1.5 channel. Blockade of this channel can slow conduction velocity, a mechanism utilized by Class I antiarrhythmic drugs.

A key study on a series of phenothiazine derivatives, including this compound, demonstrated its activity as a sodium channel blocker.[2] A notable finding was its state-dependent mechanism; this compound was shown to effectively block inactive sodium channels, a characteristic it shares with other Class I antiarrhythmics like lidocaine.[2] This implies that its blocking effect would be more pronounced in tissues that are frequently depolarized or have a more depolarized resting membrane potential, such as in ischemic conditions.

Voltage-Gated Potassium Channels (Kv) - The hERG Channel

The repolarization phase (Phase 3) of the ventricular action potential is critically dependent on the outward flux of potassium ions. The rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG (Kv11.1) channel, is a principal contributor. Blockade of the hERG channel prolongs the action potential duration and the QT interval on an electrocardiogram, which is a well-established risk factor for the life-threatening arrhythmia, Torsades de Pointes.

While no studies have directly reported the IC50 of this compound on hERG channels, a substantial body of evidence shows that the phenothiazine class of compounds are potent hERG channel inhibitors.[1][3][4] Given the structural similarity of this compound to these compounds, it is highly probable that it also blocks hERG channels. This interaction represents the most significant molecular liability for its pro-arrhythmic potential.

Quantitative Data

Quantitative pharmacological data for this compound is sparse. The following tables summarize the available direct data and surrogate data from structurally related phenothiazines.

Table 1: Documented Effect of this compound on Voltage-Gated Sodium Channels

| Compound | Channel | Tissue/System | Key Finding | Concentration | Citation |

| This compound | Sodium Channel | Myelinated Nerve Fibers | Effective blockade of inactive channels | 5 µM | [2] |

Table 2: hERG (IKr) Channel Blockade by Structurally Related Phenothiazines

| Compound | IC50 | Experimental System | Citation |

| Thioridazine | 224 ± 42 nM | hERG expressed in CHO cells | [1][3] |

| Perphenazine | 1003 ± 71 nM | hERG expressed in CHO cells | [1][3] |

| Trifluoperazine | 1406 ± 124 nM | hERG expressed in CHO cells | [1][3] |

| Chlorpromazine | 1561 ± 281 nM | hERG expressed in CHO cells | [1][3] |

| Prochlorperazine | ~22.6 µM (at +40 mV) | hERG expressed in Xenopus oocytes | [2] |

| Chlorpromazine | 21.6 µM | hERG expressed in Xenopus oocytes | [4][5] |

This data strongly suggests a high likelihood of this compound also acting as a hERG channel blocker, potentially in the high nanomolar to low micromolar range.

Signaling Pathways and Experimental Workflows

Predicted Impact on Ventricular Action Potential

The dual blockade of Nav and Kv channels by this compound would have a complex effect on the ventricular action potential. The sodium channel blockade would slow the upstroke velocity, while the hERG potassium channel blockade would prolong the repolarization phase.

References

- 1. ClinPGx [clinpgx.org]

- 2. Blockade of HERG human K+ channel and IKr of guinea pig cardiomyocytes by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Coronary Vasodilator Effects of Chloracizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloracizine (2-chloro-10-(3-diethylaminopropionyl)-phenothiazine hydrochloride) is a phenothiazine derivative developed in the Soviet Union, recognized in early studies for its antianginal properties.[1] This technical guide provides an in-depth analysis of the foundational research into its coronary vasodilator effects, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action from that era. The information is compiled to offer a detailed understanding for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on this compound's effects on cardiovascular parameters. The primary source for this data is the 1976 study by I.E. Kisin, which investigated the drug's effects in both in vivo (open-chest cats) and in vitro (isolated cat heart) models.

Table 1: Effects of this compound on Cardiovascular Parameters in Open-Chest Cats

| Parameter | Control (before drug) | After this compound (2 mg/kg, i.v.) | Change (%) |

| Coronary Blood Flow | Baseline | Transient Increase, followed by Reduction | Data not quantified |

| Myocardial Oxygen Consumption | 10.3 ± 0.9 ml/min/100g | 8.1 ± 0.8 ml/min/100g | -21.4% |

| Arterial Pressure | 118 ± 6 mmHg | 122 ± 7 mmHg | +3.4% (insignificant) |

| Heart Rate | 186 ± 10 beats/min | 198 ± 11 beats/min | +6.5% (slight increase) |

Table 2: Effects of this compound on Isolated Cat Hearts

| Parameter | Control (before drug) | After this compound (5 x 10⁻⁵ g/ml) | Change (%) |

| Coronary Blood Flow | Baseline | Transient Increase, followed by Reduction | Data not quantified |

| Myocardial Oxygen Consumption | 5.8 ± 0.4 ml/min/100g | 4.9 ± 0.3 ml/min/100g | -15.5% |

| Heart Rate | 132 ± 8 beats/min | 134 ± 7 beats/min | +1.5% (insignificant) |

Experimental Protocols

The following are detailed methodologies from the key early research investigating the coronary vasodilator effects of this compound.

In Vivo Experiments in Open-Chest Cats

-

Animal Model: Adult cats of both sexes, anesthetized with a combination of urethane and chloralose.

-

Surgical Preparation:

-

The animals were placed on artificial respiration.

-

A left thoracotomy was performed in the fourth or fifth intercostal space to expose the heart.

-

The left anterior descending coronary artery was dissected.

-

A cannula was inserted into the coronary artery for the administration of drugs.

-

A catheter was placed in the coronary sinus to collect venous blood samples.

-

Arterial blood pressure was monitored from a femoral artery.

-

-

Measurement of Coronary Blood Flow: While not explicitly quantified in the primary study, it was noted that this compound produced a transient coronary dilatation.

-

Measurement of Myocardial Oxygen Consumption:

-

Arterial and coronary sinus venous blood samples were collected simultaneously.

-

The oxygen content of the blood samples was determined using oximetry.

-

Myocardial oxygen consumption was calculated as the product of the coronary blood flow and the arteriovenous oxygen difference.

-

-

Drug Administration: this compound was administered intravenously at a dose of 2 mg/kg.

In Vitro Experiments on Isolated Cat Hearts (Langendorff Preparation)

-

Heart Preparation:

-

Hearts were excised from adult cats and immediately mounted on a Langendorff apparatus.

-

The hearts were perfused via the aorta with oxygenated Tyrode's solution at a constant temperature of 37°C.

-

-

Measurement of Coronary Flow: The coronary effluent was collected and its volume measured over time to determine the coronary flow rate.

-

Measurement of Myocardial Oxygen Consumption:

-

The oxygen tension of the perfusate entering the aorta and the coronary effluent was measured using polarographic electrodes.

-

Myocardial oxygen consumption was calculated from the difference in oxygen tension and the coronary flow rate.

-

-

Drug Administration: this compound was added to the perfusion fluid to achieve a concentration of 5 x 10⁻⁵ g/ml.

Visualizations

Experimental Workflow: In Vivo Open-Chest Cat Model

Caption: Workflow for in vivo assessment of this compound in open-chest cats.

Experimental Workflow: Isolated Cat Heart (Langendorff)

Caption: Workflow for in vitro assessment of this compound in isolated cat hearts.

Proposed Mechanism of Coronary Vasodilator Effect

Caption: Proposed mechanism of this compound's coronary vasodilator action.

Discussion of Early Findings

Early research on this compound indicated a multifaceted effect on the coronary circulation. The primary observation was a transient increase in coronary blood flow, suggesting a direct vasodilator effect.[1] However, this was followed by a reduction in both coronary blood flow and myocardial oxygen consumption. This latter effect was hypothesized to be a result of improved efficiency in the heart's use of oxygen.[1]

The mechanism of action was not fully elucidated in these early studies, but it was suggested to be related to the known spasmolytic and cholinolytic (anticholinergic) properties of phenothiazine derivatives.[1] The spasmolytic effect would directly relax the coronary smooth muscle, leading to vasodilation. The cholinolytic action would counteract the vasoconstrictor effects of acetylcholine, further contributing to an increase in coronary vessel diameter.

It is important to note that this compound's effect on arterial pressure was insignificant, and it caused only a slight increase in heart rate in the in vivo model, with no significant change in the isolated heart.[1] This suggests that its primary antianginal effect was likely due to its direct action on the coronary vasculature and myocardial metabolism rather than a reduction in cardiac workload through systemic hemodynamic changes.

Conclusion

The early research on this compound established it as a compound with significant effects on the coronary circulation. The key findings from this period highlight a transient coronary vasodilator effect followed by a reduction in myocardial oxygen consumption, likely mediated by its spasmolytic and cholinolytic properties. This in-depth technical guide, with its summarized quantitative data, detailed experimental protocols, and visualized workflows and mechanisms, provides a valuable resource for contemporary researchers and drug development professionals interested in the historical context and foundational science of this antianginal agent. Further research would be needed to delineate the specific signaling pathways involved in this compound's action, a level of detail not available in the early literature.

References

The Historical Development of Chloracizine in Russian Pharmacology: An In-depth Technical Guide

Introduction

Chloracizine, a phenothiazine derivative, represents a significant chapter in the history of Russian and Soviet pharmacology. Synthesized in the mid-20th century at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences by S.V. Zhuravlev and A.N. Grishchenko, it was initially investigated for its cardiovascular properties. Notably, under the guidance of the prominent Soviet pharmacologist V.V. Zakusov, this compound was developed as a treatment for coronary insufficiency.[1][2] Beyond its intended use as a coronary vasodilator and anti-anginal agent, it was also identified as the first Russian tricyclic drug with antidepressant properties, although it lacked antipsychotic activity.[3] This guide provides a detailed overview of the historical development, pharmacological profile, and clinical evaluation of this compound, drawing from available Russian-language sources and contextualizing its properties within the broader phenothiazine class.

Synthesis and Early Development

This compound, with the chemical name 2-chloro-10-(3-diethylaminopropionyl)phenothiazine hydrochloride, was first synthesized by S.V. Zhuravlev and A.N. Grishchenko at the Institute of Pharmacology and Chemotherapy of the USSR Academy of Medical Sciences.[2] The development of this compound was part of a broader effort in Soviet pharmacology to create novel therapeutic agents. The renowned Soviet pharmacologist Mikhail Mashkovsky, in his seminal work "Medicinal Products," provided a comprehensive description of the drug, solidifying its place in Russian medical practice. Professor V.V. Zakusov and his team at the Institute of Pharmacology were instrumental in elucidating its pharmacological properties and championing its clinical use for cardiovascular diseases.[1]

Preclinical Pharmacology

Pharmacodynamics

This compound exhibits a multi-faceted pharmacodynamic profile, characteristic of many phenothiazine derivatives. Its primary effects are:

-

Coronary Vasodilation: This was the principal therapeutic target during its development. The mechanism is believed to involve a direct relaxant effect on the smooth muscle of coronary arteries, leading to increased blood flow to the myocardium.

-

Antiarrhythmic Effects: The drug was observed to have antiarrhythmic properties, which contributed to its use in patients with cardiac conditions.

-

Anticholinergic (M-cholinolytic) Activity: this compound possesses significant anticholinergic properties, contributing to some of its therapeutic effects and side effects, such as dry mouth.[2]

-

Antihistaminic Activity: Like other phenothiazines, it has antihistaminic effects, which can lead to sedation.

-

Adrenergic Blocking Activity: It is suggested that this compound may reduce the levels of noradrenaline in the walls of blood vessels, contributing to its vasodilatory effects.

The antidepressant effects of this compound are likely due to its interaction with monoamine neurotransmitter systems, a property shared with tricyclic antidepressants.

Pharmacokinetics (Inferred)

Specific pharmacokinetic data for this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are not detailed in the available literature. However, by analogy with other phenothiazines like chlorpromazine, it can be inferred that:

-

Absorption: It is likely well-absorbed after oral administration.

-

Metabolism: Metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 enzymes.

-

Excretion: Excretion of metabolites is likely through urine and feces.

Toxicology

Quantitative toxicological data, such as LD50 values, for this compound are not available in the reviewed sources. Preclinical toxicology studies would have been conducted to establish a safety profile before human trials, in line with standard drug development practices of the era.

Clinical Investigations

The primary clinical evidence for the use of this compound comes from a study published in 1966 by E.L. Tynyanova and G.I. Bernstein from the Yaroslavl City Clinical Hospital.

Experimental Protocol: Clinical Study of this compound (1966)

-

Objective: To evaluate the efficacy and safety of this compound in patients with coronary insufficiency and related conditions.

-

Study Population: 57 patients (25 male, 32 female) with various cardiovascular diagnoses.

-

Dosage and Administration: this compound was administered orally in tablet form. The typical dosage was 15 mg taken three times daily. In some cases, the dosage was adjusted based on patient tolerance.

-

Duration of Treatment: Not explicitly stated, but implied to be several weeks.

-

Concomitant Medications: Some patients received other medications such as reserpine or dibazol.

-

Efficacy Assessment: Primarily based on clinical observation of the frequency and severity of angina attacks.

-

Safety Assessment: Monitored through clinical observation of side effects and, in some cases, electrocardiogram (ECG) recordings.

Quantitative Data and Results

The 1966 study provides primarily qualitative results. The following table summarizes the patient population and reported outcomes.

| Patient Condition | Number of Patients | Reported Efficacy |

| Atherosclerotic and Myocarditic Cardiosclerosis | 19 | Effective in reducing angina |

| Subacute Myocardial Infarction | 2 | Effective in reducing angina |

| Hypertensive Disease (Stage II-III) | 12 | Effective in reducing angina |

| Rheumatic Coronaritis | 13 | Effective in reducing angina |

| Cardioneurosis | 4 | Less effective |

| Bronchial Asthma | 7 | Beneficial effect observed |

Key Findings:

-

This compound was reported to be effective in reducing the frequency and severity of angina attacks in patients with chronic coronary insufficiency.

-

In one patient with revmocardiosclerosis, both angina and arrhythmia were reported to have disappeared.[2]

-

The drug was noted to be less effective in patients with angioneurotic angina.

-

Some improvement was observed in patients with concomitant bronchial asthma.

-

ECG changes were monitored, but the study notes that improvements in ECG readings lagged behind clinical improvement.[2]

Side Effects

The most commonly reported side effects were consistent with the drug's anticholinergic and antihistaminic properties:

-

Dry mouth

-

Dizziness

-

Nausea

-

Vomiting

-

Constipation

-

Paresthesias

In 4 out of 57 patients, side effects were severe enough to warrant discontinuation of the drug.[2]

Signaling Pathways and Mechanism of Action

The precise signaling pathways of this compound have not been fully elucidated in the available literature. However, based on its known pharmacological effects as a phenothiazine derivative with anticholinergic and antihistaminic properties, a hypothetical mechanism of action can be proposed.

Proposed Mechanism of Action for Coronary Vasodilation

Caption: Proposed mechanism of this compound-induced vasodilation.

Anticholinergic and Antihistaminic Effects

Caption: Antagonistic action of this compound on muscarinic and histamine receptors.

Experimental Workflow

The following diagram illustrates the general workflow for the development and clinical evaluation of this compound, as inferred from historical context.

Caption: Inferred developmental workflow of this compound.

Conclusion

This compound holds a unique place in Russian pharmacology as a domestically developed drug with dual therapeutic applications in cardiology and psychiatry. While the available historical documentation lacks the detailed quantitative data and rigorous protocol descriptions expected in modern drug development, it is evident that this compound was considered an effective agent for the management of angina pectoris in the Soviet era. Its development, under the stewardship of prominent figures like V.V. Zakusov and its documentation by M.D. Mashkovsky, underscores a significant period of pharmaceutical innovation in the USSR. Further research into archived Soviet-era pharmacological journals may yet provide a more detailed quantitative understanding of this historically important medication.

References

Methodological & Application

Application Notes and Protocols for Cardiac Electrophysiology Study of Chloracizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloracizine is a phenothiazine derivative with known antiarrhythmic properties. Its primary mechanism of action is believed to be the blockade of cardiac sodium channels, with potential effects on other ion channels contributing to its overall electrophysiological profile. These application notes provide a detailed protocol for conducting a comprehensive in vitro cardiac electrophysiology study to characterize the effects of this compound on cardiac ion channels and action potential parameters. The protocols are designed for use in a research and drug development setting to assess the pro-arrhythmic and anti-arrhythmic potential of this compound.

Key Electrophysiological Effects of this compound (Summary)

This compound is expected to exhibit electrophysiological properties characteristic of a Class I antiarrhythmic agent, with potential for additional effects on potassium channels.

-

Sodium Channel (NaV1.5) Blockade : As a phenothiazine derivative, this compound is known to block the fast inward sodium current (I_Na), particularly in the inactive state of the channel. This leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.

-

Potassium Channel (hERG) Blockade : Similar to other phenothiazines like chlorpromazine, this compound may block the rapid component of the delayed rectifier potassium current (I_Kr), which is encoded by the hERG gene. This effect can lead to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.

-

Effect on Action Potential Duration (APD) : The net effect of this compound on APD will depend on the balance between its sodium and potassium channel blocking activities. While potassium channel blockade would prolong the APD, significant sodium channel blockade can sometimes lead to a shortening of the APD.

-

Potential for Pro-arrhythmia : Due to its potential to prolong the QT interval, this compound should be evaluated for its risk of inducing Torsades de Pointes (TdP), a polymorphic ventricular tachycardia.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of this compound on key cardiac ion channels and action potential parameters. It is important to note that specific IC50 values and percentage changes for this compound are not widely available in the public domain and the values presented here are estimates based on the known effects of similar compounds (e.g., chlorpromazine) and the general properties of Class I antiarrhythmics. These should be experimentally determined for accurate characterization.

Table 1: Inhibitory Effects of this compound on Cardiac Ion Channels (Estimated)

| Ion Channel | Current | Estimated IC50 (µM) | Primary Effect |

| NaV1.5 | I_Na | 1 - 10 | Decrease in peak current, slowing of inactivation kinetics |

| hERG (KV11.1) | I_Kr | 5 - 20 | Blockade of the rapid delayed rectifier potassium current |

| KCNQ1/KCNE1 | I_Ks | > 50 | Minimal effect on the slow delayed rectifier potassium current |

| CaV1.2 | I_CaL | > 50 | Minimal effect on the L-type calcium current |

Table 2: Effects of this compound on Cardiac Action Potential Parameters (Expected)

| Parameter | Expected Change with Increasing Concentration | Rationale |

| Action Potential Duration at 90% Repolarization (APD90) | Biphasic: Potential for initial prolongation followed by shortening at higher concentrations | Balance between I_Kr block (prolongation) and I_Na block (shortening) |

| Maximum Upstroke Velocity (Vmax) | Decrease | Blockade of fast sodium channels (NaV1.5) |

| Action Potential Amplitude (APA) | Slight Decrease | Due to reduced sodium influx |

| Resting Membrane Potential (RMP) | No significant change | Unlikely to affect major inwardly rectifying potassium currents at therapeutic concentrations |

| Early Afterdepolarizations (EADs) | Potential to induce at concentrations that significantly prolong APD | Consequence of significant I_Kr blockade |

| Delayed Afterdepolarizations (DADs) | Potential to suppress | Due to sodium channel blockade, which can reduce intracellular calcium overload |

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology Protocol for this compound

Objective: To determine the concentration-dependent effects of this compound on major cardiac ion channels (I_Na, I_Kr, I_Ks, and I_CaL) using whole-cell patch-clamp techniques on isolated cardiomyocytes or stable cell lines expressing these channels.

Materials:

-

Isolated ventricular cardiomyocytes (e.g., from rabbit, guinea pig, or human induced pluripotent stem cell-derived cardiomyocytes) or stable cell lines (e.g., HEK293) expressing the ion channel of interest.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (Tyrode's) and intracellular solutions (specific compositions will vary depending on the ion channel being studied).

-

This compound stock solution (e.g., in DMSO) and serial dilutions.

-

Perfusion system for rapid solution exchange.

Methodology:

-

Cell Preparation: Isolate and prepare cardiomyocytes or culture stable cell lines according to standard laboratory protocols.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Achieve a giga-ohm seal between the patch pipette and the cell membrane, followed by rupture of the patch to obtain the whole-cell configuration.

-

Voltage-Clamp Protocols:

-

For I_Na (NaV1.5):

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarize to various potentials (e.g., -80 mV to +60 mV in 10 mV increments) for a short duration (e.g., 50 ms).

-

Record the peak inward current.

-

-

For I_Kr (hERG):

-

Holding Potential: -80 mV.

-

Depolarizing Pulse: Step to a potential that activates the channels (e.g., +20 mV) for a prolonged duration (e.g., 2 seconds).

-

Repolarizing Pulse: Step back to a negative potential (e.g., -50 mV) to record the characteristic tail current.

-

-

For I_Ks (KCNQ1/KCNE1):

-

Holding Potential: -80 mV.

-

Depolarizing Pulse: Long depolarizing steps (e.g., to +60 mV for 5 seconds).

-

Repolarizing Pulse: Step back to a negative potential (e.g., -40 mV) to record the tail current.

-

-

For I_CaL (CaV1.2):

-

Holding Potential: -40 mV (to inactivate sodium channels).

-

Test Pulse: Depolarize to various potentials (e.g., -30 mV to +60 mV in 10 mV increments).

-

Record the peak inward calcium current.

-

-

-

Drug Application:

-

Establish a stable baseline recording in the control extracellular solution.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM).

-

Allow for steady-state block to be reached at each concentration before recording.

-

Perform a washout with the control solution to assess reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude for each ion channel at each drug concentration.

-

Normalize the current to the baseline control.

-

Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.

-

Action Potential Study Protocol using Current-Clamp

Objective: To evaluate the effects of this compound on the morphology and duration of the cardiac action potential in isolated cardiomyocytes.

Methodology:

-

Cell Preparation and Patching: Follow the same procedure as for the voltage-clamp experiments to obtain a whole-cell recording configuration.

-

Current-Clamp Mode: Switch the amplifier to the current-clamp mode.

-

Action Potential Elicitation: Inject a brief suprathreshold depolarizing current pulse (e.g., 1-2 ms, 1-2 nA) to elicit an action potential.

-

Baseline Recording: Record stable action potentials at a consistent pacing frequency (e.g., 1 Hz) in the control solution.

-

Drug Application: Perfuse the cell with increasing concentrations of this compound.

-

Data Acquisition and Analysis:

-

Record multiple action potentials at each concentration.

-

Measure the following parameters: APD at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90), Vmax of the upstroke, action potential amplitude (APA), and resting membrane potential (RMP).

-

Analyze for the occurrence of early afterdepolarizations (EADs).

-

Visualizations

Signaling Pathway of this compound's Cardiac Electrophysiological Effects

Caption: Mechanism of this compound's cardiac effects.

Experimental Workflow for In Vitro Electrophysiology Study

Caption: In vitro electrophysiology study workflow.

Application Notes and Protocols for In Vitro Efficacy Testing of Chloracizine on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] Their critical role in cellular excitability makes them a key target for a wide range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants. Chloracizine is a phenothiazine derivative that has been identified as a sodium channel blocker. Understanding its efficacy and mechanism of action is crucial for its potential therapeutic applications. These application notes provide detailed protocols for two standard in vitro methods to assess the efficacy of this compound on sodium channels: the gold-standard patch-clamp electrophysiology technique and a high-throughput fluorescence-based assay.

Mechanism of Action of this compound

This compound, like other phenothiazine derivatives, exhibits a state-dependent blockade of sodium channels. This means its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). Research on myelinated nerve fibers has shown that this compound at a concentration of 5 µM can effectively block sodium channels that are in the inactivated state .[3] This is in contrast to some other blockers that primarily target the open state of the channel.[3] This preference for the inactivated state suggests that this compound's efficacy may be enhanced in rapidly firing cells where a larger population of channels resides in the inactivated state.

Figure 1: State-dependent blockade of sodium channels by this compound.

Application Note 1: Electrophysiological Assessment using Whole-Cell Patch-Clamp

The patch-clamp technique is the gold-standard for directly measuring ion channel activity, providing high-fidelity data on channel kinetics and compound interactions.[2]

Experimental Protocol

This protocol is designed for recording sodium currents from a mammalian cell line (e.g., HEK-293) stably expressing a specific human sodium channel subtype, such as Nav1.5, the cardiac sodium channel.

1. Cell Culture:

-

Culture HEK-293 cells expressing the target Nav channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. Cesium Fluoride (CsF) is used to block potassium channels and enhance seal stability.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting recordings.

4. Voltage-Clamp Protocols:

-

Holding Potential: Hold the cell at -120 mV to ensure most channels are in the resting state.

-

Protocol 1 (Resting State Block): From the holding potential of -120 mV, apply a 20 ms depolarizing step to 0 mV to elicit the peak sodium current. Apply this pulse at a low frequency (e.g., 0.1 Hz) to minimize channel inactivation.

-

Protocol 2 (Inactive State Block): To assess the block of inactivated channels, use a pre-pulse protocol. From a holding potential of -120 mV, apply a 500 ms conditioning pre-pulse to a depolarizing potential (e.g., -70 mV, where a significant fraction of channels are inactivated) before the 20 ms test pulse to 0 mV.

-

Apply this compound at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM) by perfusing the recording chamber.

5. Data Analysis:

-

Measure the peak inward sodium current (I_Na) before (control) and after drug application.

-

Calculate the percentage of inhibition: % Inhibition = (1 - I_Na_drug / I_Na_control) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Fit the curve with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Data Presentation

| Compound | Sodium Channel Subtype | Assay Type | Key Parameter | Value | Reference |

| This compound | Sodium Channels (general) | Patch-Clamp | Effective Concentration (Inactive State Block) | 5 µM | [3] |

| Chlorpromazine | Human Nav1.7 | Patch-Clamp | IC₅₀ (Peak Current) | 25.9 ± 0.6 µM | [4] |

| Lidocaine | Human Nav1.5 | Patch-Clamp | IC₅₀ (Use-dependent, 10Hz) | 133.5 µM | [5] |

| Ranolazine | Human Nav1.5 | Patch-Clamp | IC₅₀ (Inactive State) | ~54 µM | [1] |

Application Note 2: High-Throughput Screening using a Fluorescence-Based Sodium Influx Assay

For screening larger compound libraries, fluorescence-based assays offer higher throughput than electrophysiology. These assays indirectly measure sodium channel activity by detecting changes in intracellular sodium concentration or membrane potential.

Experimental Protocol

This protocol describes a no-wash, fluorescence-based sodium influx assay using a sodium-sensitive dye.

1. Cell Culture:

-

Plate HEK-293 cells stably expressing the target Nav channel into black, clear-bottom 96- or 384-well microplates.

-

Grow cells to form a confluent monolayer.

2. Reagents:

-

Assay Buffer (Low Sodium): HBSS or similar buffer with low sodium concentration (e.g., replacing NaCl with Choline-Cl).

-

Stimulation Buffer (High Sodium): Assay buffer containing a sodium channel activator (e.g., Veratridine) and a high concentration of NaCl.

-

Dye Loading Solution: A sodium-sensitive fluorescent indicator (e.g., Asante NaTRIUM Green-2 AM) and an extracellular quencher dye in Assay Buffer. The quencher masks the signal from extracellular dye, eliminating the need for a wash step.

-

This compound Compound Plate: Prepare a plate with serial dilutions of this compound.

3. Assay Procedure:

-

Remove the cell culture medium from the assay plate.

-

Add the Dye Loading Solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Transfer the assay plate and the compound plate to a kinetic imaging plate reader (e.g., FLIPR, FlexStation).

-

Add the this compound solutions from the compound plate to the assay plate and incubate for 5-10 minutes.

-

Add the Stimulation Buffer to all wells to activate the sodium channels.

-

Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

4. Data Analysis:

-

The influx of sodium ions upon channel activation leads to an increase in the fluorescence signal.

-

Analyze the data by calculating the maximum fluorescence change (F_max - F_min) or the area under the curve for each well.

-

Normalize the data to controls (0% inhibition with vehicle, 100% inhibition with a known potent blocker like Tetrodotoxin for TTX-sensitive channels).

-

Plot the normalized response against the logarithm of the this compound concentration and fit to a Hill equation to determine the IC₅₀.

Figure 3: Workflow for a no-wash fluorescence-based sodium influx assay.

Data Presentation

This table presents hypothetical, yet realistic, data that could be generated from a fluorescence-based assay to determine the dose-dependent efficacy of this compound.

| This compound [µM] | Normalized Fluorescence (RFU) | % Inhibition |

| 0 (Vehicle) | 5000 | 0 |

| 0.1 | 4850 | 3 |

| 0.5 | 4200 | 16 |

| 1.0 | 3500 | 30 |

| 5.0 | 2600 | 48 |

| 10.0 | 1800 | 64 |

| 30.0 | 900 | 82 |

| 100.0 | 550 | 89 |

Summary

The choice of assay for testing this compound's efficacy depends on the research goal. Patch-clamp electrophysiology offers unparalleled detail and is essential for mechanistic studies, such as confirming state-dependence. Fluorescence-based assays are highly suitable for initial high-throughput screening and determining the potency (IC₅₀) of this compound and its analogs in a more scalable manner. Both methods provide valuable, complementary information for drug development professionals.

References

- 1. Ranolazine Decreases Mechanosensitivity of the Voltage-Gated Sodium Ion Channel NaV1.5: A Novel Mechanism of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gate-dependent blockade of sodium channels by phenothiazine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibition by chlorpromazine of the human pain threshold sodium channel, Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Note and Protocol: Determination of Chloracizine Concentration in Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Chloracizine in human plasma. This application note is designed to guide researchers through the process of sample preparation, chromatographic analysis, and method validation, ensuring accurate and reliable results for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a phenothiazine derivative with antiarrhythmic and antidepressant properties. Accurate measurement of its concentration in plasma is essential for understanding its pharmacokinetic profile, establishing therapeutic ranges, and ensuring patient safety. The method described herein is a robust and sensitive approach for the determination of this compound in a complex biological matrix like plasma. The protocol is based on established analytical principles for tricyclic antidepressants and related compounds, providing a solid foundation for implementation in a bioanalytical laboratory.

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The procedure involves a liquid-liquid extraction (LLE) step to isolate the analyte and a suitable internal standard (IS) from the plasma matrix. The separation is achieved on a C18 analytical column with an isocratic mobile phase, followed by detection using a UV detector at a wavelength optimized for this compound. Quantification is based on the peak area ratio of this compound to the internal standard.

Materials and Reagents

-

Chemicals and Solvents

-

This compound hydrochloride (Reference Standard)

-

Imipramine hydrochloride (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (Analytical grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

n-Hexane (HPLC grade)

-

Isoamyl alcohol (Analytical grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Drug-free human plasma

-

-

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

-

Sample evaporator (e.g., nitrogen evaporator)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC vials

-

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 50 mM potassium dihydrogen phosphate in water and adjust the pH to 3.5 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter and degas the mobile phase before use.

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Accurately weigh 10 mg of Imipramine hydrochloride (IS) and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the Imipramine stock solution with methanol to obtain a concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the this compound working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve. A typical range would be 5, 10, 25, 50, 100, 250, and 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (e.g., 15 ng/mL), medium (e.g., 150 ng/mL), and high (e.g., 400 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample) in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL Imipramine).

-

Add 0.5 mL of 1 M sodium hydroxide and vortex for 30 seconds.

-

Add 5 mL of the extraction solvent (n-hexane:isoamyl alcohol, 99:1 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an HPLC vial for analysis.

Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 50 mM KH2PO4 (pH 3.5) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Internal Standard | Imipramine |

| Expected Retention Time - this compound | ~ 6.5 min |

| Expected Retention Time - Imipramine (IS) | ~ 8.0 min |

Method Validation

The developed method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation. The following parameters should be assessed:

-

Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of this compound and the internal standard.

-

Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. The linearity should be evaluated by linear regression analysis.

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing the QC samples on three different days.

-

Recovery: Evaluate the extraction efficiency of this compound and the internal standard by comparing the peak areas of extracted samples to those of unextracted standards.

-

Stability: Assess the stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Data Presentation

The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.

Table 1: Calibration Curve Linearity